molecular formula C9H7BrO B1525663 4-Bromo-2-ethynyl-1-methoxybenzene CAS No. 1057669-94-9

4-Bromo-2-ethynyl-1-methoxybenzene

Cat. No. B1525663
M. Wt: 211.05 g/mol
InChI Key: AWJJYCOBHKTAKV-UHFFFAOYSA-N
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Description

“4-Bromo-2-ethynyl-1-methoxybenzene” is an organic compound with the formula C9H7BrO . It is also known by its IUPAC name “2-bromo-4-ethynyl-1-methoxybenzene” and has a molecular weight of 211.06 .


Synthesis Analysis

The synthesis of benzene derivatives like “4-Bromo-2-ethynyl-1-methoxybenzene” often involves electrophilic aromatic substitution . The general mechanism includes the formation of a strongly electrophilic bromine cation, followed by the electrophile forming a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-ethynyl-1-methoxybenzene” can be represented by the InChI code: 1S/C9H7BrO/c1-3-7-4-5-9 (11-2)8 (10)6-7/h1,4-6H,2H3 .


Physical And Chemical Properties Analysis

“4-Bromo-2-ethynyl-1-methoxybenzene” is a powder with a melting point of 89-91°C .

Scientific Research Applications

Synthesis of Tetrahydrofuran Derivatives

4-Bromo-2-ethynyl-1-methoxybenzene is used in the synthesis of tetrahydrofuran derivatives. A study demonstrated the controlled-potential reduction of related bromoethers catalyzed by a nickel(I) complex, leading to high yields of various methylene-tetrahydrofuran compounds (Esteves, Ferreira, & Medeiros, 2007).

Liquid Crystal Synthesis

This compound is relevant in the synthesis of liquid crystals. Research involving the reaction of pseudo-glucal with bromoethers, including 1-bromo-4-methoxybenzene, resulted in β-C-aryl glycosides. These serve as precursors in the production of chiral liquid crystals (Bertini et al., 2003).

Halohydrin Formation

In the presence of elemental iodine and bromine, this compound acts as a catalyst in the ring opening of epoxides to form vicinal iodo and bromo alcohols. This reaction is regioselective and occurs under neutral and mild conditions (Niknam & Nasehi, 2002).

Molecular Switching Studies

4-Bromo-2-ethynyl-1-methoxybenzene is used in studies of molecular rotors. For instance, research on surface-bound molecular rotors explored the dynamics of molecular motion, providing insights into the factors determining molecular rotor dynamics (Balema et al., 2019).

Supramolecular Interactions

In crystallography, anisole derivatives including this compound are analyzed for their molecular structures and packing behavior. Studies have shown that bromine atoms mediate different supramolecular interactions in the crystal structures of anisole derivatives (Nestler, Schwarzer, & Gruber, 2018).

properties

IUPAC Name

4-bromo-2-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJJYCOBHKTAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700693
Record name 4-Bromo-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethynyl-1-methoxybenzene

CAS RN

1057669-94-9
Record name 4-Bromo-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CC Chen, MY Wu, HY Chen, MJ Wu - The Journal of Organic …, 2017 - ACS Publications
The halogen-mediated cyclization reaction of aryldiynes to produce halogenated indeno[1,2-c]chromene derivatives is described. Treatment of aryldiynes 1 with one equivalent of …
Number of citations: 15 pubs.acs.org

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